Metazachlor-d6

Catalog No.
S13971694
CAS No.
M.F
C14H16ClN3O
M. Wt
283.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metazachlor-d6

Product Name

Metazachlor-d6

IUPAC Name

N-[2,6-bis(trideuteriomethyl)phenyl]-2-chloro-N-(pyrazol-1-ylmethyl)acetamide

Molecular Formula

C14H16ClN3O

Molecular Weight

283.78 g/mol

InChI

InChI=1S/C14H16ClN3O/c1-11-5-3-6-12(2)14(11)18(13(19)9-15)10-17-8-4-7-16-17/h3-8H,9-10H2,1-2H3/i1D3,2D3

InChI Key

STEPQTYSZVCJPV-WFGJKAKNSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CCl

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N(CN2C=CC=N2)C(=O)CCl

Metazachlor-d6 is a stable isotope-labeled derivative of metazachlor, a chloroacetanilide herbicide widely used in agriculture for controlling broadleaf weeds and grasses. The molecular formula of metazachlor-d6 is C14H10D6N3OC_{14}H_{10}D_6N_3O, with a molecular weight of approximately 279.32 g/mol. The compound features a deuterium substitution at specific positions, which allows for enhanced tracking and analysis in various chemical and biological studies. This labeling is particularly useful in environmental monitoring and metabolic studies, where understanding the fate of chemicals in biological systems is crucial.

Typical of chloroacetanilide compounds, including:

  • Hydrolysis: Metazachlor-d6 is stable to aqueous hydrolysis under neutral pH conditions but can degrade under extreme conditions.
  • Oxidation and Reduction: The compound can be oxidized using agents like hydrogen peroxide or reduced with sodium borohydride, allowing for modifications that can alter its biological activity.
  • Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles, leading to various derivatives that may exhibit different herbicidal properties.

These reactions are essential for understanding the compound's behavior in the environment and its interactions with biological systems.

Metazachlor-d6 exhibits biological activity primarily as an herbicide. Research indicates that metazachlor and its metabolites can affect non-target organisms, such as aquatic species. Studies have shown that exposure to metazachlor leads to reduced growth rates and developmental abnormalities in organisms like crayfish, indicating potential ecological risks associated with its use in agriculture . Additionally, the compound's mode of action involves inhibiting specific biochemical pathways crucial for plant growth, which contributes to its effectiveness as a herbicide.

The synthesis of metazachlor-d6 typically involves:

  • Starting Materials: The synthesis begins with commercially available precursors such as 2-chloroaniline and 4-chloroacetophenone.
  • Deuteration: The incorporation of deuterium is achieved through methods such as exchange reactions or using deuterated solvents during the reaction process.
  • Reaction Conditions: Common reaction conditions include the use of bases like sodium hydroxide or potassium carbonate in organic solvents such as dimethylformamide or acetonitrile.

The final product is purified through techniques like high-performance liquid chromatography to ensure the desired isotopic purity.

Metazachlor-d6 has several applications:

  • Environmental Monitoring: As a labeled compound, it serves as a standard for detecting metazachlor residues in environmental samples (e.g., soil, water).
  • Research Tool: It is utilized in metabolic studies to trace the pathways of herbicides within biological systems, helping researchers understand their fate and effects.
  • Quality Control: In agricultural chemistry, it aids in ensuring the quality and efficacy of formulations containing metazachlor by providing a reference for analytical methods.

Interaction studies involving metazachlor-d6 focus on its effects on various biological systems. Research has indicated that exposure to metazachlor can lead to oxidative stress in aquatic organisms, evidenced by alterations in antioxidant enzyme activities . These studies are crucial for assessing the ecological risks associated with herbicide use and understanding how these compounds interact at biochemical levels.

Metazachlor-d6 shares structural similarities with several other compounds used in agriculture. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
MetazachlorC14H16ClN3OC_{14}H_{16}ClN_3OParent compound, widely used herbicide
Metazachlor OAC14H15N3O3C_{14}H_{15}N_3O_3Major metabolite; less toxic than parent compound
MetolachlorC15H18ClN3OC_{15}H_{18}ClN_3OSimilar mode of action; broader spectrum herbicide
AcetochlorC14H18ClN3OC_{14}H_{18}ClN_3ORelated chloroacetanilide; different selectivity

Uniqueness: Metazachlor-d6's incorporation of deuterium not only aids in tracking but also enhances its stability and specificity in analytical applications compared to its non-labeled counterparts. This isotopic labeling provides significant advantages in research settings, particularly for studying environmental impacts and metabolic pathways without altering the compound's inherent properties.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

283.1358503 g/mol

Monoisotopic Mass

283.1358503 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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